An In-depth Technical Guide to 2-fluoro-N-(pentafluorophenyl)benzamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-fluoro-N-(pentafluorophenyl)benzamide: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-fluoro-N-(pentafluorophenyl)benzamide, a halogenated aromatic amide of significant interest to researchers and professionals in drug development and materials science. This document delves into the compound's chemical architecture, explores its physicochemical and spectroscopic properties, outlines a viable synthetic protocol, and discusses its potential applications, drawing upon established principles of medicinal and materials chemistry.
Molecular Architecture and Structural Elucidation
2-fluoro-N-(pentafluorophenyl)benzamide possesses a unique molecular structure characterized by three key components: a 2-fluorobenzoyl group, an amide linkage, and a pentafluorophenyl ring.
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2-Fluorobenzoyl Moiety: The presence of a fluorine atom at the ortho position of the benzoyl ring introduces significant electronic and conformational effects. Fluorine, being the most electronegative element, acts as a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. This substitution can influence the reactivity of the amide carbonyl and modulate intermolecular interactions.
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Amide Linkage (-C(O)NH-): The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals. Its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are critical for molecular recognition and binding to biological targets.
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Pentafluorophenyl Group: The perfluorinated phenyl ring is a strong electron-withdrawing group. This property significantly impacts the acidity of the N-H proton of the amide linkage and the overall electronic distribution of the molecule. The multiple fluorine atoms also increase the compound's lipophilicity and can enhance its metabolic stability, properties often sought in drug candidates.[1]
The spatial arrangement of these groups dictates the molecule's overall shape, polarity, and potential for intermolecular interactions, which are fundamental to its chemical behavior and biological activity. The relative orientation of the aromatic rings with respect to the central amide plane is a key structural feature. In related N-aryl benzamides, the aromatic rings are typically twisted out of the amide plane to varying degrees.[2][3]
Physicochemical and Spectroscopic Profile
While specific experimental data for 2-fluoro-N-(pentafluorophenyl)benzamide is not extensively reported in publicly available literature, its properties can be predicted based on the analysis of structurally similar compounds and computational modeling.
Table 1: Predicted Physicochemical Properties of 2-fluoro-N-(pentafluorophenyl)benzamide
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₅F₆NO | Based on its chemical structure. |
| Molecular Weight | 309.18 g/mol | Calculated from the atomic weights of its constituent elements. |
| Melting Point | Likely a crystalline solid with a relatively high melting point. | Aromatic amides with multiple fluorine atoms tend to be solids with well-defined melting points due to strong intermolecular interactions. For comparison, the related compound N-(2,3-difluorophenyl)-2-fluorobenzamide has a melting point of 100-102 °C.[4] |
| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone). | The high degree of fluorination increases lipophilicity. |
| LogP | Expected to be high. | The pentafluorophenyl group significantly contributes to the lipophilicity of the molecule. |
| Acidity (N-H) | More acidic than non-fluorinated benzanilides. | The strong electron-withdrawing nature of the pentafluorophenyl group enhances the acidity of the amide proton. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-fluoro-N-(pentafluorophenyl)benzamide. The expected spectral features are outlined below.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four protons on the 2-fluorobenzoyl ring and the single amide proton. The amide proton (N-H) signal is anticipated to be a broad singlet, and its chemical shift will be significantly downfield due to the deshielding effect of the adjacent carbonyl and pentafluorophenyl groups. The aromatic protons will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.
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¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and positions of the fluorine atoms. It is expected to show distinct signals for the fluorine on the 2-fluorobenzoyl ring and the five fluorine atoms on the pentafluorophenyl ring. The signals for the pentafluorophenyl group will likely appear as three distinct multiplets (for ortho, meta, and para fluorines) with characteristic coupling patterns.
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¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The carbon atoms bonded to fluorine will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can aid in signal assignment.
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
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N-H stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.
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C=O stretch (Amide I): A strong, sharp band typically between 1650 and 1680 cm⁻¹.
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N-H bend (Amide II): A band of moderate intensity around 1510-1550 cm⁻¹.
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C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹.
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Aromatic C-H stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
The IR spectrum of the related compound 2-fluorobenzamide has been studied, providing a basis for these predictions.[5]
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₅F₆NO. The fragmentation pattern can provide further structural information, with characteristic losses of fragments such as the pentafluorophenyl group or the 2-fluorobenzoyl group.
Synthesis of 2-fluoro-N-(pentafluorophenyl)benzamide
A robust and widely applicable method for the synthesis of 2-fluoro-N-(pentafluorophenyl)benzamide is the acylation of pentafluoroaniline with 2-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Rationale for the Synthetic Approach
The choice of this synthetic pathway is based on its efficiency, high yields for analogous reactions, and the commercial availability of the starting materials.[4] The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of pentafluoroaniline at the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol
Reaction Scheme:
Step-by-Step Methodology:
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Reaction Setup: To a solution of pentafluoroaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic organic base such as triethylamine or pyridine (1.1-1.2 equivalents).
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Addition of Acyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred mixture. The slow addition is crucial to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials and the formation of the product.
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Workup: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 2-fluoro-N-(pentafluorophenyl)benzamide.
Diagram 1: Synthetic Workflow for 2-fluoro-N-(pentafluorophenyl)benzamide
Caption: Potential applications of 2-fluoro-N-(pentafluorophenyl)benzamide in drug discovery.
Materials Science
The highly fluorinated nature of 2-fluoro-N-(pentafluorophenyl)benzamide also suggests its potential use in materials science. Perfluorinated aromatic compounds are known for their unique packing in the solid state, often driven by fluorine-fluorine and fluorine-aromatic interactions. These properties can be exploited in the design of novel organic materials with specific electronic or optical properties. It could also serve as a monomer or precursor for the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance.
[6]### 5. Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-fluoro-N-(pentafluorophenyl)benzamide. While specific toxicity data is not available, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-fluoro-N-(pentafluorophenyl)benzamide is a fascinating molecule with a rich chemical structure that holds considerable promise for applications in both medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques. While further experimental characterization is needed to fully elucidate its properties, the insights provided in this guide, based on the analysis of related compounds, offer a solid foundation for researchers interested in exploring the potential of this and similar fluorinated benzamides.
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